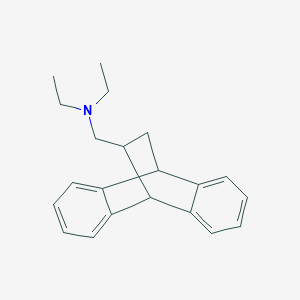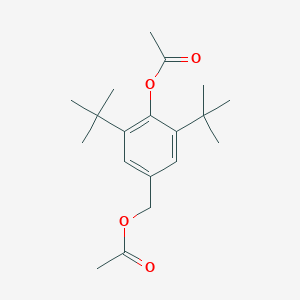
1-Phenyl-3-(2-Thiazolyl)-2-Thioharnstoff
Übersicht
Beschreibung
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) is a well-characterized dopamine β-hydroxylase inhibitor . It has been investigated as a potential therapeutic application for neurodegenerative disease caused by 6-hydroxydopamine . It is also known to inhibit melanogenesis .
Molecular Structure Analysis
The empirical formula of 1-Phenyl-3-(2-thiazolyl)-2-thiourea is C10H9N3S2. It has a molecular weight of 235.33 . The SMILES string representation of its structure is S=C(Nc1ccccc1)Nc2nccs2 .Physical And Chemical Properties Analysis
1-Phenyl-3-(2-thiazolyl)-2-thiourea has a melting point of 183-185°C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate, zu denen auch „1-Phenyl-3-(2-Thiazolyl)-2-Thioharnstoff“ gehört, wurden als Antioxidantien identifiziert . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Analgetische Aktivität
Es wurde berichtet, dass Thiazol-Verbindungen analgetische Eigenschaften besitzen . Das bedeutet, dass sie bei der Entwicklung von Schmerzmitteln eingesetzt werden können.
Entzündungshemmende Aktivität
Diese Verbindungen zeigen auch entzündungshemmende Wirkungen . Dies macht sie potenziell nützlich für die Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis.
Antimikrobielle Aktivität
Es wurde festgestellt, dass Thiazol-Derivate antimikrobielle Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antibiotika eingesetzt werden könnten.
Antivirale Aktivität
“this compound” wurde am Menschen gegen Rhinovirus 44-Infektion getestet . Die Ergebnisse legen nahe, dass es die Virusreplikation in der Nase reduzieren und die Antikörperantwort im Serum verringern könnte .
Antitumor- und Zytotoxische Aktivität
Es wurde berichtet, dass Thiazol-Derivate Antitumor- und zytotoxische Aktivitäten besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Neuroprotektive Aktivität
Es wurde festgestellt, dass Thiazol-Verbindungen neuroprotektive Wirkungen haben . Dies bedeutet, dass sie potenziell bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson eingesetzt werden könnten.
Einsatz in der Kryoprotektion
“this compound” und seine Analoga oder Mimetika können verwendet werden, um die Vermehrung menschlicher Melanocyten in vitro zu fördern oder diese zu kryokonservieren . Dies deutet auf mögliche Anwendungen in der Dermatologie und Kosmetikwissenschaft hin.
Wirkmechanismus
Target of Action
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTU) has been found to have diverse biological targets. It has been used to promote the multiplication of human melanocytes in vitro . Melanocytes are the primary cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes. PTU’s role in promoting melanocyte multiplication suggests it may have potential applications in dermatology .
Mode of Action
It is known that ptu and its analogs or mimetics interact with melanocytes to promote their multiplication . This interaction likely involves the modulation of cellular signaling pathways that regulate cell proliferation.
Pharmacokinetics
In vitro studies suggest that ptu can be effectively used to promote melanocyte multiplication, indicating that it may have good bioavailability at least in a laboratory setting .
Result of Action
The primary result of PTU’s action is the promotion of melanocyte multiplication in vitro . This suggests that PTU could potentially be used in therapies aimed at increasing melanin production, such as in the treatment of conditions like vitiligo, where there is a loss of skin pigmentation.
Action Environment
The efficacy and stability of PTU can be influenced by various environmental factors. For instance, the concentration of PTU used can affect its ability to promote melanocyte multiplication . Other factors, such as the presence of other compounds or variations in pH, could also potentially influence PTU’s action.
Eigenschaften
IUPAC Name |
1-phenyl-3-(1,3-thiazol-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZOZBWAZHCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164153 | |
| Record name | Phenylthiazolylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14901-16-7 | |
| Record name | 1-Phenyl-3-(2-thiazolyl)-2-thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthiazolylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N-phenyl-N'-2-thiazolyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylthiazolylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(thiazol-2-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTHIAZOLYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLB873BH59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)


![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)









